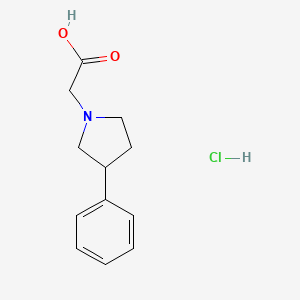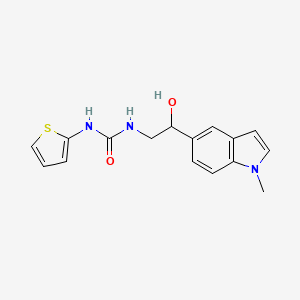
1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(thiophen-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(thiophen-2-yl)urea is a synthetic compound that has gained attention for its potential applications in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Aplicaciones Científicas De Investigación
Structural Analysis and Biological Activity
Compounds with similar structures, such as N 2-[1-(2-Hydroxyphenyl)ethylidene]-N 2′-(1H-indol-3-ylmethylene)carbonic dihydrazide, have been studied for their crystal structures and potential biological activities. The planar indole component, a feature shared with the compound , suggests possible interactions with biological molecules through hydrogen bonding and π-π interactions, contributing to its biological activity (Saharin et al., 2008).
Enzyme Inhibition
Urea derivatives, such as those in the flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas series, have been assessed for antiacetylcholinesterase activity. These compounds, by optimizing the spacer length and incorporating conformational flexibility, exhibit high inhibitory activities, suggesting that similar urea derivatives could be explored for enzyme inhibition studies (Vidaluc et al., 1995).
Chemical Synthesis and Medicinal Chemistry
The synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists highlight the importance of the urea functional group in medicinal chemistry. These studies demonstrate the role of stereochemistry and substituent variation in optimizing biological activity, which could be relevant for the synthesis and evaluation of the compound (Fotsch et al., 2001).
Gelation Properties
The ability of certain urea derivatives to form hydrogels at specific pH levels, with the morphology and rheology dependent on anion identity, suggests applications in material science, particularly in creating tunable gel materials. This property could be explored with the given compound to develop new materials with tailored physical properties (Lloyd & Steed, 2011).
Antitumor Activities
The antitumor activity of urea derivatives, as seen in the synthesis and characterization of related compounds, indicates the potential of 1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(thiophen-2-yl)urea in cancer research. These compounds' interactions with cancer cells and their mechanisms of action could provide valuable insights into new therapeutic approaches (Hu et al., 2018).
Propiedades
IUPAC Name |
1-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-19-7-6-11-9-12(4-5-13(11)19)14(20)10-17-16(21)18-15-3-2-8-22-15/h2-9,14,20H,10H2,1H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECUMLJGKRCMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)NC3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(thiophen-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2968921.png)

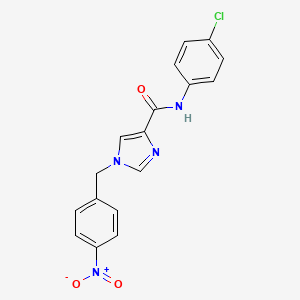
![3-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1H-pyrazole](/img/structure/B2968924.png)


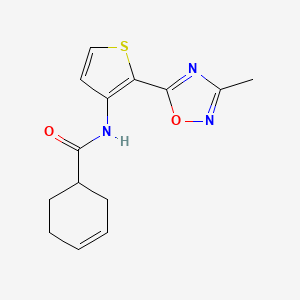
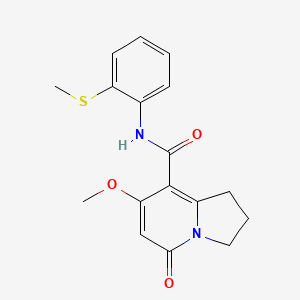

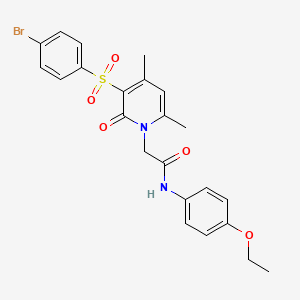
![1-(4-Chlorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]cyclopentane-1-carboxamide](/img/structure/B2968938.png)

